Q134R

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

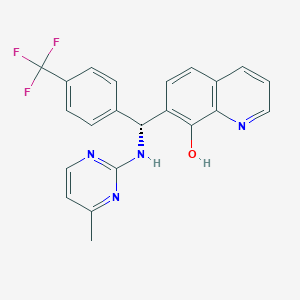

7-[(R)-[(4-methylpyrimidin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N4O/c1-13-10-12-27-21(28-13)29-18(15-4-7-16(8-5-15)22(23,24)25)17-9-6-14-3-2-11-26-19(14)20(17)30/h2-12,18,30H,1H3,(H,27,28,29)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCKQDHXCWWBSM-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1)N[C@H](C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Q134R, a Novel NFAT Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Q134R is a novel neuroprotective hydroxyquinoline derivative that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease (AD). Its primary mechanism of action is the selective suppression of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway without directly inhibiting the upstream phosphatase, calcineurin (CN). This targeted action allows for the modulation of downstream pathological processes associated with neuroinflammation and synaptic dysfunction, while potentially avoiding the adverse effects associated with broad calcineurin inhibition. This document provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective NFAT Signaling Inhibition

This compound exerts its neuroprotective effects by inhibiting the transcriptional activity of NFAT.[1][2][3][4] In pathological conditions such as Alzheimer's disease, elevated intracellular calcium levels lead to the activation of calcineurin, which dephosphorylates NFAT proteins. This dephosphorylation exposes a nuclear localization signal, facilitating NFAT's translocation into the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammatory and apoptotic pathways.

This compound intervenes in this cascade downstream of calcineurin activation. While it does not inhibit the phosphatase activity of calcineurin itself, it effectively suppresses NFAT-mediated gene expression.[1][4] This selective inhibition is a key characteristic of this compound, distinguishing it from general calcineurin inhibitors and suggesting a more favorable safety profile. The precise molecular interaction through which this compound inhibits NFAT activity is an area of ongoing investigation.

Signaling Pathway Diagram

Caption: this compound inhibits NFAT nuclear activity downstream of calcineurin activation.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro and in vivo efficacy of this compound.

| Parameter | Value | Cell Type/Model | Reference |

| NFAT Inhibition (IC50) | ~400 nM | Primary Rat Astrocytes | [1] |

| 566 nM | HEK293 Cells | [4] | |

| Maximal Inhibition | 35-40% | Primary Rat Astrocytes | [1] |

Table 1: In Vitro Efficacy of this compound

| Parameter | Dosage | Animal Model | Outcome | Reference |

| Cognitive Improvement | 4 mg/kg (oral, twice daily) | APP/PS1 mice (Alzheimer's Model) | Improved Y-maze performance | [3] |

| Synaptic Function | 4 mg/kg (oral, twice daily) for 3 months | APP/PS1 mice | Improved synaptic strength and LTP | [1] |

| Glial Reactivity | 4 mg/kg (oral, twice daily) for 3 months | APP/PS1 mice | Reduced glial reactivity markers | [1] |

| NFAT4 Expression | 4 mg/kg (oral, twice daily) for 3 months | APP/PS1 mice | Reduced astrocytic NFAT4 expression | [1] |

Table 2: In Vivo Efficacy of this compound

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NFAT-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NFAT by measuring the expression of a luciferase reporter gene under the control of an NFAT-responsive promoter.

Experimental Workflow Diagram:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Q134R as a Selective NFAT Inhibitor

This technical guide provides a comprehensive overview of this compound, a novel hydroxyquinoline derivative that functions as a selective inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Unlike traditional immunosuppressants such as Cyclosporin A (CsA) or tacrolimus, this compound modulates NFAT activity without directly inhibiting its upstream activator, the protein phosphatase calcineurin (CN).[1][2][3] This selectivity presents a promising therapeutic strategy for neurodegenerative conditions like Alzheimer's disease (AD) and other aging-related disorders, potentially avoiding the adverse effects associated with broad calcineurin inhibition.[1][2][3][4]

Core Mechanism of Action: Selective NFAT Inhibition

The calcineurin-NFAT signaling pathway is a crucial cascade in both the immune system and the central nervous system.[5][6] Inappropriate activation of this pathway in the brain is linked to pathologies including synaptic deficits, neuroinflammation, and neuronal apoptosis.[5][6]

The Canonical Calcineurin-NFAT Signaling Pathway

Under resting conditions, NFAT proteins are phosphorylated and reside in the cytoplasm.[7] An influx of intracellular calcium (Ca²⁺), triggered by various stimuli, activates calcineurin, a Ca²⁺-dependent phosphatase.[6][7] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal.[6] This allows NFAT to translocate into the nucleus, where it binds to specific DNA response elements to regulate the transcription of target genes.[6][7]

This compound's Point of Intervention

This compound is distinguished by its ability to inhibit NFAT-dependent transcriptional activity without affecting the phosphatase activity of calcineurin itself.[1][2][8] This indicates that this compound acts downstream of calcineurin activation. While the precise molecular interaction is still under investigation, studies show that this compound does not prevent the nuclear translocation of NFAT, a mechanism employed by other experimental inhibitors like the VIVIT peptide.[1] Instead, evidence suggests that chronic treatment with this compound can reduce the total expression levels of certain NFAT isoforms, such as NFAT4, particularly in astrocytes.[1][9] This selective approach promises to mitigate NFAT-driven pathology while preserving other essential calcineurin-dependent cellular functions.

Quantitative Data Presentation

The inhibitory properties of this compound have been quantified in various cellular models. The data highlights its sub-micromolar potency and partial, rather than complete, inhibition of the NFAT pathway.

Table 1: In Vitro Efficacy and Potency of this compound

| Cell Type | Assay | IC₅₀ | Maximal Inhibition | Stimulus | Reference |

| HEK 293 Cells | NFAT-Luciferase | 566 nM | Not Specified | Ionomycin (0.5 μM) + Phorbol (B1677699) Ester (0.5 μM) | [1] |

| Primary Rat Astrocytes | NFAT-Luciferase | ~400 nM | 35-40% | Ionomycin/Phorbol Ester, IL-1β, or oligomeric Aβ | [1] |

| Primary Rat Cortical Neurons | NFAT-Luciferase | Not Determined | ~35-40% (at saturation) | Not Specified | [1] |

Table 2: Summary of In Vivo and Cellular Effects of this compound

| Model System | This compound Dose | Duration | Key Findings | Reference |

| APP/PS1 Mice (AD Model) | 4 mg/kg (oral gavage, 2x/day) | Acute (≤1 week) | Improved Y-maze performance. | [2][3] |

| APP/PS1 Mice (AD Model) | 4 mg/kg (oral gavage, 2x/day) | Chronic (3 months) | Reduced astrocytic NFAT4 expression; ameliorated synaptic deficits; tended to reduce glial reactivity markers without altering Aβ plaque load. | [1][2][3] |

| Wild-Type Mice | 4 mg/kg (oral gavage) | Acute (1 week) | Complete recovery of synaptic proteins and short-term memory after oligomeric Aβ-induced toxicity. | [10] |

| Wild-Type Mice | Not Specified | Chronic (≥3 months) | Promoted long-term survival; no signs of lymphopenia. | [1][2] |

| Primary Rat Astrocytes | 10 µM | 3 hours | Significantly inhibited NFAT-luciferase expression induced by IPE, IL-1β, and oAβ. Had no effect on calcineurin-dependent dephosphorylation of Cx43. | [1][5] |

Key Experimental Protocols

The following protocols are fundamental to characterizing the selective NFAT inhibitory activity of this compound.

NFAT-Dependent Luciferase Reporter Assay

This cell-based assay is the primary method for quantifying the functional inhibition of NFAT transcriptional activity.

Objective: To measure the dose-dependent inhibition of NFAT-driven gene expression by this compound.

Methodology:

-

Cell Culture: Primary cortical astrocytes or HEK 293 cells are cultured in appropriate media.[4]

-

Transfection: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NFAT response elements (NFAT-RE).[4][11] A co-reporter plasmid (e.g., Renilla luciferase) can be included for normalization.

-

Compound Treatment: Following transfection (typically 24 hours), cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

NFAT Activation: NFAT signaling is stimulated using a calcium-mobilizing agent. Common activators include:

-

Lysis and Luminescence Reading: After an incubation period (e.g., 3-6 hours), cells are lysed.[11] Luciferase and Renilla luminescence are measured using a luminometer and a suitable substrate kit (e.g., Bio-Glo™ Luciferase Assay System).[12][13]

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The percent inhibition is calculated relative to stimulated cells treated with vehicle. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.

Calcineurin (CN) Phosphatase Activity Assay

This assay is critical to demonstrate that this compound does not inhibit the enzymatic activity of calcineurin, confirming its selectivity.

Objective: To measure the effect of this compound on the dephosphorylation of a non-NFAT substrate by calcineurin.

Methodology (In Vitro):

-

Reaction Setup: A reaction mixture is prepared containing purified, active calcineurin, calmodulin, and a generic phosphopeptide substrate (e.g., RII phosphopeptide).

-

Inhibitor Addition: The reaction is initiated in the presence of either this compound (e.g., 1 and 10 µM), a known calcineurin inhibitor (e.g., CN autoinhibitory peptide, CN-AIP), or a vehicle control.[1]

-

Incubation: The reaction is allowed to proceed at 30°C for a defined time.

-

Phosphate (B84403) Detection: The reaction is stopped, and the amount of free phosphate (PO₄³⁻) released from the substrate is quantified.[1] This is often done using a malachite green-based colorimetric assay.

-

Data Analysis: The amount of phosphate released is compared across conditions. A lack of reduction in phosphate release in the this compound-treated samples, compared to the strong reduction by CN-AIP, indicates no direct inhibition of calcineurin's phosphatase activity.[1]

Summary and Future Directions

This compound is a novel small molecule that selectively inhibits the NFAT signaling pathway with an IC₅₀ in the range of 400-600 nM.[1] Crucially, it achieves this without inhibiting the upstream phosphatase calcineurin, a mechanism that distinguishes it from classical immunosuppressants and suggests a more favorable safety profile.[1][2][4] Preclinical studies in animal models of Alzheimer's disease have demonstrated its ability to cross the blood-brain barrier, improve cognitive function, and ameliorate synaptic deficits.[2][8][10]

The compound appears to exert its effects, at least in part, by reducing the expression of NFAT4 in astrocytes, though its precise molecular target and binding interactions remain an active area of investigation.[1] Having been proven safe in a Phase 1A clinical trial, this compound stands as a promising drug candidate for the treatment of neurodegenerative diseases where aberrant NFAT signaling is a contributing factor.[1] Future research should focus on elucidating the exact mechanism of NFAT inhibition and exploring its efficacy in a broader range of neurological and inflammatory conditions.

References

- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeting CaN/NFAT in Alzheimer’s brain degeneration [frontiersin.org]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]

- 11. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. T Cell Activation Bioassay (NFAT) Protocol [promega.kr]

- 13. T Cell Activation Bioassay (NFAT/IL-2) [promega.sg]

Neuroprotective Effects of Hydroxyquinoline Derivatives: A Technical Guide

This guide provides an in-depth overview of the neuroprotective properties of hydroxyquinoline derivatives, intended for researchers, scientists, and drug development professionals. It covers their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanisms of Neuroprotection

8-Hydroxyquinoline (8HQ) and its derivatives are a class of compounds demonstrating significant promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][2][3][4] Their neuroprotective effects are multi-faceted, primarily revolving around their ability to chelate metal ions, mitigate oxidative stress, and modulate key signaling pathways involved in neuronal survival.[1][2][4][5]

Metal Chelation and Homeostasis: A key pathological feature of many neurodegenerative disorders is the dysregulation of metal ion homeostasis, particularly of copper, zinc, and iron.[1][2][3] These metal ions can bind to proteins like amyloid-beta (Aβ), promoting their aggregation and leading to the formation of neurotoxic plaques.[6][7] Hydroxyquinoline derivatives, such as clioquinol (B1669181) (CQ) and PBT2, are lipophilic molecules that can cross the blood-brain barrier and act as metal-protein attenuating compounds (MPACs).[6][8][9] They chelate these excess metal ions, preventing or even reversing Aβ aggregation.[6][7]

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal cell death in neurodegenerative diseases.[10] Hydroxyquinoline derivatives exhibit potent antioxidant properties, reducing the formation of ROS and protecting neurons from oxidative damage.[3][10]

Modulation of Signaling Pathways: The neuroprotective effects of these compounds are also mediated through the regulation of critical intracellular signaling cascades. Notably, they have been shown to activate pro-survival pathways such as the PI3K/Akt pathway and the Nrf2-antioxidant response element (ARE) pathway, while inhibiting apoptotic pathways.[10][11][12]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize key quantitative data from various in vitro and in vivo studies on the neuroprotective effects of prominent hydroxyquinoline derivatives.

Table 1: In Vitro Neuroprotective Effects of Hydroxyquinoline Derivatives

| Compound | Model System | Neurotoxin | Concentration | Outcome | Quantitative Value | Citation(s) |

| Clioquinol | SH-SY5Y cells | High Glucose (120 mM) | 1 µM | Increased cell viability | ~26% increase | [10] |

| Clioquinol | BE(2)-M17 cells | Hydrogen Peroxide (H₂O₂) | - | Inhibition of H₂O₂ toxicity | Significant | [11] |

| PBT2 | In vitro Aβ aggregation assay | - | - | Inhibition of Aβ aggregation | - | [9] |

| IOX1 | HeLa cells | - | - | Inhibition of JMJD2A | IC₅₀ = 86.5 µM | [13] |

| Various 4-Anilinoquinolinylchalcone Derivatives | HaCaT/ARE cells | - | 10 µM | Induction of ARE-driven luciferase activity | Up to 1880% | [14] |

Table 2: In Vivo Neuroprotective Effects of Hydroxyquinoline Derivatives

| Compound | Animal Model | Disease Model | Dosage | Outcome | Quantitative Value | Citation(s) |

| Clioquinol | Alzheimer's disease transgenic mice | Alzheimer's Disease | - | Reduced brain amyloid deposition | ~50% reduction | [6] |

| PBT2 | Alzheimer's Disease patients (Phase IIa trial) | Alzheimer's Disease | 250 mg | Lowered CSF Aβ42 levels | Significant reduction | [15][16] |

| PBT2 | Alzheimer's Disease patients (Phase IIa trial) | Alzheimer's Disease | 250 mg | Improved executive function (NTB) | Significant improvement | [15] |

Key Signaling Pathways

The neuroprotective actions of hydroxyquinoline derivatives are intricately linked to the modulation of specific signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Clioquinol has been shown to activate this pathway, leading to the inhibition of pro-apoptotic proteins like p53 and promoting neuronal survival in the face of oxidative stress.[11]

Caption: PI3K/Akt signaling pathway activated by hydroxyquinoline derivatives.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Electrophilic compounds, including some quinoline (B57606) derivatives, can modify Keap1, leading to the release and nuclear translocation of Nrf2.[14][17] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and detoxification enzymes.[12][18]

Caption: Nrf2 antioxidant response pathway modulation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of the neuroprotective effects of hydroxyquinoline derivatives.

MTT Assay for Cell Viability

Objective: To assess the viability of neuronal cells (e.g., SH-SY5Y) after exposure to a neurotoxin and/or a hydroxyquinoline derivative.

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

For neuroprotection assays, pre-treat the cells with various concentrations of the hydroxyquinoline derivative for a specified period (e.g., 2 hours).

-

Subsequently, expose the cells to a neurotoxin (e.g., 100 µM H₂O₂ or 25 µM rotenone) for 24 hours.

-

Include control wells with untreated cells, cells treated only with the neurotoxin, and cells treated only with the hydroxyquinoline derivative.

-

-

MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the untreated control.

Western Blot for Amyloid-Beta (Aβ) Detection

Objective: To detect and quantify the levels of Aβ monomers and oligomers in cell lysates or brain tissue homogenates.

Protocol:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

Gel Electrophoresis:

-

Mix 20-30 µg of protein with Laemmli sample buffer. For Aβ detection, boiling the samples may be omitted to preserve oligomeric structures.

-

Load the samples onto a Tris-Tricine polyacrylamide gel (e.g., 10-20%) suitable for resolving low molecular weight proteins.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like Aβ). A wet transfer at 100V for 60-90 minutes at 4°C is often effective.

-

Membrane Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software.

Thioflavin T (ThT) Assay for Aβ Aggregation

Objective: To monitor the aggregation of Aβ peptides in vitro and assess the inhibitory effects of hydroxyquinoline derivatives.

Protocol:

-

Aβ Preparation: Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ₁₋₄₂) by dissolving it in a suitable solvent like HFIP, followed by evaporation and resuspension in DMSO and then a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Assay Setup: In a 96-well black plate, mix the Aβ solution with various concentrations of the hydroxyquinoline derivative. Include a control with Aβ and vehicle (DMSO).

-

ThT Addition: Add Thioflavin T to a final concentration of 10-20 µM.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compounds can be quantified by comparing the final fluorescence values or the lag times of aggregation.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To assess the ability of hydroxyquinoline derivatives to cross the blood-brain barrier.

Protocol:

-

Model Setup: Use a Transwell system with a monolayer of brain endothelial cells (e.g., bEnd.3 or hCMEC/D3), often co-cultured with astrocytes and pericytes to mimic the BBB.

-

Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Compound Application: Add the hydroxyquinoline derivative to the apical (luminal) chamber.

-

Sampling: At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (abluminal) chamber.

-

Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the BBB model.

Morris Water Maze for Spatial Learning and Memory

Objective: To evaluate the effects of hydroxyquinoline derivatives on cognitive function in animal models of neurodegenerative diseases (e.g., APP/PS1 mice).

Protocol:

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

-

Acquisition Phase (Training):

-

For 4-5 consecutive days, mice are given multiple trials per day to find the hidden platform.

-

The mouse is released from different starting positions in each trial.

-

The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial:

-

24 hours after the last training session, the platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured.

-

-

Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the treated and control groups to assess learning and memory.

Conclusion

Hydroxyquinoline derivatives represent a promising class of multifunctional compounds for the treatment of neurodegenerative diseases. Their ability to modulate metal homeostasis, combat oxidative stress, and activate pro-survival signaling pathways addresses several key pathological features of these complex disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these compounds as potential therapeutic agents. Further research focusing on optimizing their pharmacokinetic properties and long-term safety profiles will be crucial for their successful clinical translation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Clioquinol | ALZFORUM [alzforum.org]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. Treatment of Alzheimer's disease with clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PBT2 — Screen4Health [screen4health.com]

- 10. benchchem.com [benchchem.com]

- 11. Clioquinol inhibits peroxide-mediated toxicity through up-regulation of phosphoinositol-3-kinase and inhibition of p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Nrf2 Activators Using an In Silico Modeling Platform, Followed by Evaluation of These Compounds in an Alpha-Synuclein Model of PD | Parkinson's Disease [michaeljfox.org]

- 13. IOX1 | Structural Genomics Consortium [thesgc.org]

- 14. Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Role of Q134R in the Stabilization of Hypoxia-Inducible Factor-1 Alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Under normoxic conditions, HIF-1α is rapidly degraded, a process mediated by prolyl hydroxylase domain (PHD) enzymes and the von Hippel-Lindau (VHL) tumor suppressor protein. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-1α, creating a recognition site for VHL, which is the substrate recognition component of an E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[1][2] Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a multitude of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[3]

Data Presentation

The following tables summarize the key quantitative data from studies investigating the effects of Q134R on cytoprotection and HIF-1α stabilization.

Table 1: Cytoprotective Activity of Q134 Enantiomers

| Compound | IC50 (nM) in Real-Time Cytoprotection Assay |

| This compound | 180 |

| Q134S | 233 |

| Racemic Q134 | 198 |

Data from Hackler et al., 2019, reporting the concentration of each compound required to achieve 50% of the maximal cytoprotective effect in a real-time cell viability assay.[5]

Table 2: Quantification of HIF-1α Protein Expression in U251 MG Cells Treated with this compound and Q134S

| Treatment | Fold Increase in HIF-1α Protein Expression (relative to control) |

| Control | 1.0 |

| CoCl₂ (100 µM) | ~4.5 |

| This compound (10 µM) | ~3.8 |

| Q134S (10 µM) | ~3.5 |

Data derived from Western blot analysis in Hackler et al., 2019. U251 MG cells were treated for 3 hours. CoCl₂ was used as a positive control for HIF-1α stabilization.[5]

Signaling Pathways and Mechanism of Action

The stabilization of HIF-1α by this compound is believed to occur through the inhibition of prolyl hydroxylase (PHD) enzymes. As an 8-hydroxyquinoline (B1678124) derivative, this compound possesses metal-chelating properties.[8][9][10] PHDs are non-heme iron-dependent dioxygenases that require Fe²⁺ as a cofactor to hydroxylate HIF-1α.[11] By chelating iron, this compound likely disrupts the catalytic activity of PHDs, preventing the hydroxylation of HIF-1α even under normoxic conditions. This inhibition of PHD activity mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α.

Caption: HIF-1α stabilization pathway and the proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for HIF-1α Detection

This protocol is a representative method for detecting HIF-1α protein levels in cell lysates, based on the experiment conducted by Hackler et al. (2019) with U251 MG cells.

1. Cell Culture and Treatment:

-

Culture U251 MG (human glioblastoma) cells in appropriate media and conditions.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 10 µM), Q134S (e.g., 10 µM), a positive control such as CoCl₂ (e.g., 100 µM), and a vehicle control (e.g., DMSO) for a specified time (e.g., 3 hours).

2. Cell Lysis:

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Electrotransfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to a loading control protein (e.g., β-actin or GAPDH).

Caption: A typical workflow for Western blot analysis of HIF-1α protein levels.

Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 and can be used to assess the functional consequences of HIF-1α stabilization by this compound.

1. Plasmid Constructs:

-

Utilize a reporter plasmid containing a firefly luciferase gene under the control of a minimal promoter and multiple copies of a hypoxia-responsive element (HRE).

-

Use a co-reporter plasmid, such as one expressing Renilla luciferase under a constitutive promoter, for normalization of transfection efficiency.

2. Cell Transfection:

-

Seed cells (e.g., HEK293T or U251 MG) in a 24-well plate.

-

Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

3. Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or control compounds.

-

Incubate the cells for an additional 18-24 hours.

4. Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold induction over the vehicle-treated control.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. Regulatory mechanism of HIF-1α and its role in liver diseases: a narrative review - Chu - Annals of Translational Medicine [atm.amegroups.org]

- 3. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of 8-Hydroxyquinoline Derivative, Q134 as a Hypoxic Adaptation Inducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products | Semantic Scholar [semanticscholar.org]

- 8. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 10. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TREM2 Variants in Amyloid Pathology: A Technical Overview

An In-depth Examination for Researchers and Drug Development Professionals

The Triggering Receptor Expressed on Myeloid cells 2 (TREM2) has emerged as a critical player in the pathogenesis of Alzheimer's disease (AD), primarily through its role in regulating microglial responses to amyloid-beta (Aβ) pathology. Rare variants in the TREM2 gene have been identified as significant risk factors for late-onset AD.[1][2] This technical guide provides a comprehensive overview of the impact of key TREM2 variants on amyloid pathology, detailing the underlying molecular mechanisms, experimental methodologies, and quantitative data from pivotal studies. While the specific variant "Q134R" is not prominently documented in existing literature, a variant at the same amino acid position, D134G, has been studied and is discussed herein, followed by an in-depth analysis of other well-characterized, impactful TREM2 variants.

The D134G Variant: A Case Study in Splicing Disruption

A variant at position 134 of the TREM2 protein, D134G (a substitution of aspartic acid with glycine), has been shown to functionally impact the TREM2 transcript. This variant leads to a defect in the splicing of exon 3, resulting in an overproduction of a TREM2 isoform that lacks this exon (Δe3).[3] This altered splicing leads to a significant reduction in the functional, full-length TREM2 protein. Studies on brain tissue from Nasu-Hakola disease patients with the D134G mutation confirmed a decrease in TREM2 transcript levels, phenocopying the effects of a donor splice site mutation (c.482+2T>C).[3] While direct studies linking the D134G variant specifically to the modulation of amyloid plaque burden are not extensively detailed in the available literature, the resulting loss of functional TREM2 protein strongly implies an impairment of microglial functions critical for amyloid clearance.

Key TREM2 Variants and Their Quantitative Impact on Alzheimer's Disease Risk

Several rare coding variants in TREM2 have been robustly associated with an increased risk of developing Alzheimer's disease. The most notable of these are R47H and R62H. These variants are considered strong risk factors, with odds ratios comparable to the well-known APOE ε4 allele.[2][4]

| TREM2 Variant | Odds Ratio (OR) for Alzheimer's Disease | 95% Confidence Interval (CI) | p-value | Reference |

| R47H | 2.92 | 2.09 - 4.09 | 3.42 x 10⁻¹⁰ | [5] |

| R47H | 2.63 | 1.44 - 4.81 | 9.17 x 10⁻⁴ | [6] |

| R62H | 2.36 | 1.47 - 3.80 | 2.36 x 10⁻⁴ | [6] |

These variants are believed to confer a partial loss of function, impairing the ability of microglia to respond effectively to the pathological changes in the AD brain, including the accumulation of amyloid-beta.[4]

Impact of TREM2 Variants on Amyloid Pathology and Microglial Function

TREM2 variants have been shown to have a profound impact on the interaction between microglia and amyloid plaques. Pathological studies of AD cases with TREM2 variants have revealed several key features:

-

Altered Plaque-Associated Microglia: A consistent finding is a reduction in the number of microglia clustering around amyloid plaques.[4][7]

-

Increased Tau Pathology: TREM2 variant carriers have been observed to have an increased burden of neurofibrillary tangles (NFTs), particularly in relation to amyloid plaque pathology.[8]

-

Atypical Neuropathology: The presence of TREM2 variants is associated with an atypical distribution of NFTs, with a lower burden in the hippocampus relative to the neocortex.[8]

-

Impaired Phagocytosis: Functionally, these variants are thought to impair the phagocytic capabilities of microglia, leading to reduced clearance of amyloid-beta.[9]

TREM2 Signaling Pathway in the Context of Amyloid Pathology

TREM2 is a cell surface receptor that, upon ligand binding, initiates a signaling cascade crucial for microglial activation, survival, and phagocytosis. This pathway is central to the microglial response to amyloid-beta.

Caption: TREM2 signaling cascade initiated by amyloid-beta binding.

The binding of ligands such as amyloid-beta, often in complex with apolipoprotein E (APOE), to the extracellular domain of TREM2 leads to the recruitment and phosphorylation of the adaptor protein DAP12. This, in turn, activates the spleen tyrosine kinase (SYK), initiating downstream signaling pathways like the PI3K/AKT/mTOR cascade. These pathways are essential for promoting microglial metabolic activation, survival, proliferation, and phagocytosis of cellular debris and protein aggregates, including amyloid-beta. Loss-of-function variants like R47H, R62H, and the splicing-defective D134G impair this signaling process, leading to a blunted microglial response to amyloid pathology.

Experimental Protocols for Studying TREM2 Variants

A variety of experimental approaches are employed to elucidate the impact of TREM2 variants on amyloid pathology. These range from in vitro cell-based assays to in vivo animal models.

1. Cell-Based Phagocytosis Assays:

-

Cell Lines: Human or murine microglial cell lines (e.g., BV-2, HMC3) are often used.

-

Genetic Modification: Cells are engineered to express wild-type or variant forms of TREM2.

-

Substrate: Fluorescently labeled amyloid-beta oligomers or fibrils are added to the cell culture.

-

Quantification: The uptake of amyloid-beta by microglia is measured using techniques such as flow cytometry or fluorescence microscopy.

2. Animal Models:

-

Mouse Models: Transgenic mouse models of amyloid pathology (e.g., 5XFAD, APP/PS1) are crossbred with mice carrying knock-in mutations for human TREM2 variants (e.g., R47H).[7]

-

Immunohistochemistry: Brain sections are stained with antibodies against amyloid-beta (to visualize plaques) and microglial markers (e.g., Iba1) to assess the co-localization of microglia with plaques.

-

Biochemical Analysis: Brain homogenates are used to quantify amyloid-beta levels using techniques like ELISA.

3. Human Studies:

-

Postmortem Brain Tissue Analysis: Brain tissue from individuals with and without TREM2 variants who had a pathological diagnosis of AD is examined to compare amyloid plaque load, morphology, and microglial responses.[8]

-

Cerebrospinal Fluid (CSF) Analysis: Levels of soluble TREM2 (sTREM2) in the CSF can be measured as a biomarker of microglial activation. Studies have shown that some TREM2 mutations are associated with reduced levels of sTREM2.[9]

References

- 1. Alzheimer's disease - Wikipedia [en.wikipedia.org]

- 2. Gene mutation identified as new risk factor for Alzheimer's - CBS News [cbsnews.com]

- 3. TREM2 variants that cause early dementia and increase Alzheimer’s disease risk affect gene splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the role of TREM2 in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variant of TREM2 Associated with the Risk of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coding variants in TREM2 increase risk for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TREM2, Microglia, and Alzheimer’s: The Final Puzzle Piece? – Center for Cognitive Health [centerforcognitivehealth.com]

- 8. TREM2 risk variants are associated with atypical Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TREM2 in Neurodegenerative Disorders: Mutation Spectrum, Pathophysiology, and Therapeutic Targeting | MDPI [mdpi.com]

The Discovery and Development of Q134R: A Novel Neuroprotective Agent for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Q134R is a novel, orally available, and brain-penetrant small molecule demonstrating significant promise as a therapeutic agent for Alzheimer's disease (AD) and other neurodegenerative disorders. Developed by Avidin Ltd., this enantiopure hydroxyquinoline derivative has a multi-target mechanism of action, primarily centered on the modulation of the nuclear factor of activated T-cells (NFAT) signaling pathway, independent of direct calcineurin inhibition, thereby avoiding the common side effects of immunosuppressants. Furthermore, this compound exhibits cytoprotective effects through the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and modulates GABAA-gated channels. Preclinical studies have demonstrated its efficacy in rescuing cognitive deficits and protecting against neuronal death in various AD models. A successful Phase 1a clinical trial has confirmed its safety and tolerability in humans. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction

The development of effective treatments for Alzheimer's disease (AD) has been a significant challenge, with many therapeutic candidates failing in clinical trials. The complex pathology of AD, characterized by amyloid-beta (Aβ) plaques, neurofibrillary tangles, and neuroinflammation, suggests that multi-target therapeutic approaches may be more effective than single-target strategies. This compound emerged from a screening of over 150 quinoline (B57606) analogues designed to identify compounds with potent cytoprotective effects.[1][2] Its unique pharmacological profile, combining neuroprotection, cognitive enhancement, and a favorable safety profile, positions it as a promising candidate for disease modification in AD.

Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate multiple key pathways implicated in AD pathogenesis.

Inhibition of the NFAT Signaling Pathway

A primary mechanism of action of this compound is the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1][3] Chronic activation of NFAT is linked to neuroinflammation and neuronal death in AD. Unlike traditional calcineurin inhibitors such as cyclosporin (B1163) A, this compound inhibits NFAT signaling without directly inhibiting calcineurin phosphatase activity.[2][3] This is a critical distinction, as it allows this compound to avoid the immunosuppressive side effects associated with calcineurin inhibitors.[1][2] Preclinical studies have shown that this compound inhibits NFAT nuclear translocation and reduces the expression of the NFAT4 isoform, which is upregulated in reactive astrocytes in AD models.[1][3]

Stabilization of HIF-1α

This compound has also been shown to interact with the hypoxia-inducible factor (HIF) 1 system by inhibiting HIF-1α protein degradation.[1][2] The stabilization of HIF-1α leads to the activation of cytoprotective genes that help combat oxidative stress, a key pathological feature of AD.[2] In cellular assays, this compound induces the expression of several of these genes, including heme oxygenase-1 (HMOX-1), glutathione (B108866) peroxidase-1 (GPX-1), superoxide (B77818) dismutase-1 (SOD-1), and erythropoietin (EPO).[2]

Modulation of GABAA-gated Channels

This compound has been found to restore memory impairment by modulating GABAA-gated Cl- channels, particularly those involved in extrasynaptic signaling in neuronal cells.[2] This enantiomer-specific modulation at nanomolar concentrations is believed to be responsible for the potent nootropic effects of this compound observed in preclinical models.[1]

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Value | Reference |

| NFAT Inhibition (IC50) | NFAT-dependent luciferase activity in primary astrocytes | ~400 nM | [3] |

| Cytoprotective Effects | Peroxide-induced cell death in neurons and astrocytes | 100 nM range | [1] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of AD

| Model | Treatment | Key Findings | Reference |

| Oligomeric Aβ toxicity | 4 mg/kg oral dose | Complete recovery of synaptic proteins and short-term memory | [1][2] |

| Scopolamine-induced amnesia | Not specified | Recovered cognition | [1][2] |

| 2xTg (PSE/APP) mice | Daily treatment for 1 and 3 weeks | Normalized Y-maze scores | [1][2] |

Table 3: Pharmacokinetic and Toxicological Profile of this compound

| Parameter | Species | Value | Reference |

| Tmax (Phase 1a) | Human | 2 hours | [1] |

| LD50 | Mice | >90 mg/kg | [3] |

| No Observed Adverse Effect Level (NOAEL) | Rat | 30 mg/kg | [3] |

| Maximal Tolerated Dose (MTD) | Dog | 12 mg/kg | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NFAT Luciferase Assay

This assay quantifies the activity of the NFAT signaling pathway.

-

Cell Culture: Primary rat astrocytes are cultured in serum-free medium.

-

Transfection: Cells are infected with an NFAT luciferase adenovirus (Ad-Luc) at a multiplicity of infection (MOI) of 50.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time before being stimulated with NFAT activators such as ionomycin (B1663694) and phorbol (B1677699) ester, or IL-1β. Cyclosporin A is used as a positive control.

-

Measurement: After 4-5 hours of stimulation, cells are lysed, and luciferase activity is measured using a luminometer. The results are presented as relative luminescence units (RLU) corresponding to NFAT activity.

Peroxide-Induced Cell Death Assay

This assay assesses the cytoprotective effects of this compound against oxidative stress.

-

Cell Culture: Neurons and astrocytes are cultured in appropriate media.

-

Treatment: Cells are pre-treated with this compound at various concentrations for a designated period.

-

Induction of Cell Death: Oxidative stress is induced by exposing the cells to hydrogen peroxide.

-

Viability Assessment: Cell viability is measured using standard assays such as the MTT assay, which quantifies mitochondrial metabolic activity.

Oligomeric Aβ Toxicity Mouse Model

This in vivo model evaluates the neuroprotective and cognitive-enhancing effects of this compound in the context of Aβ pathology.

-

Animal Model: C57BL/6J mice are used.

-

Preparation of Oligomeric Aβ: Freshly prepared oligomeric Aβ peptides are used for injection.

-

Stereotaxic Injection: Mice are anesthetized, and oligomeric Aβ peptides (e.g., 50 pmol in 1 µL) are injected into the right ventricle of the brain using a Hamilton microsyringe.

-

Treatment: this compound (e.g., 4 mg/kg) or vehicle is administered orally (twice daily) starting on the day of Aβ administration and continuing for a specified duration (e.g., four additional days).

-

Behavioral Testing: Cognitive function is assessed using the Y-maze test.

Y-Maze Test

The Y-maze is used to assess spatial working memory in rodents.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: Mice are placed in the center of the maze and allowed to freely explore the arms for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

-

Data Analysis: Spontaneous alternation is defined as successive entries into the three different arms. The percentage of alternation is calculated as the number of spontaneous alternations divided by the total number of possible triads (total arm entries minus 2), multiplied by 100. A higher percentage of alternation indicates better spatial working memory.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

References

Q134R: A Novel NFAT Inhibitor for the Treatment of Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Q134R is a promising, first-in-class, orally available small molecule and a novel 8-hydroxyquinoline (B1678124) derivative that has shown significant potential as a disease-modifying therapy for Alzheimer's disease (AD). Developed by Avidin Ltd., this compound distinguishes itself by selectively inhibiting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway without the direct inhibition of calcineurin (CN), a mechanism that circumvents the adverse effects associated with traditional calcineurin inhibitors. Preclinical studies have demonstrated its ability to cross the blood-brain barrier, exert neuroprotective effects, improve cognitive function, and reduce neuroinflammation in various AD models. Having successfully completed a Phase 1a clinical trial where it was deemed safe and well-tolerated, this compound is advancing in its clinical development. This document provides a comprehensive overview of the core science, preclinical data, and mechanisms of action of this compound.

Introduction: The Calcineurin-NFAT Pathway in Alzheimer's Disease

The calcineurin-NFAT signaling pathway is increasingly recognized as a critical player in the pathophysiology of Alzheimer's disease.[1] Hyperactivation of this pathway, often triggered by amyloid-beta (Aβ) oligomers and other inflammatory stimuli, is linked to synaptic dysfunction, neuroinflammation, and neuronal cell death.[2][3] While traditional calcineurin inhibitors like tacrolimus (B1663567) and cyclosporine have shown neuroprotective properties in animal models, their clinical use for AD has been hampered by significant adverse effects, primarily immunosuppression.[3][4]

This compound offers a novel therapeutic strategy by targeting NFAT, a downstream transcription factor in the calcineurin pathway.[2][4] This targeted approach aims to retain the neuroprotective benefits of inhibiting the pathway while avoiding the broad, systemic effects of direct calcineurin inhibition.[1][3][5]

Core Mechanism of Action of this compound

This compound's primary mechanism of action is the partial and selective inhibition of NFAT activation and nuclear translocation.[2][5][6] Unlike conventional calcineurin inhibitors, this compound does not inhibit the phosphatase activity of calcineurin itself.[2][4] This allows for a more targeted modulation of the pathological signaling cascade.

In addition to its primary mechanism, this compound has demonstrated a multi-target profile that contributes to its neuroprotective effects:

-

HIF-1α Stabilization: The compound inhibits the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to the activation of cytoprotective genes that combat oxidative stress.[3][5]

-

GABA-A Channel Modulation: this compound exhibits enantiomer-specific modulation of GABA-A channels on specific interneurons, which is believed to contribute to its potent nootropic (cognitive-enhancing) effects.[5]

-

Anti-apoptotic Activity: this compound inhibits caspase-3 activity, a key enzyme in the apoptotic cascade, thereby preventing neuronal death.[3]

Below is a diagram illustrating the proposed primary signaling pathway affected by this compound.

Caption: this compound inhibits NFAT activity and nuclear translocation downstream of Calcineurin.

Quantitative Preclinical Data

This compound has undergone extensive preclinical testing, yielding significant quantitative data supporting its therapeutic potential.

Table 1: In Vitro Efficacy

| Parameter | Assay Type | System | Result | Source |

| NFAT Inhibition | NFAT-Luciferase Reporter | Primary Rat Astrocytes | IC₅₀ ~400 nM (partial, 35-40% max inhibition) | [2] |

| NFAT Inhibition | NFAT-Luciferase Reporter | Primary Cortical Astrocytes | ~40% inhibition at 500 nM | [6] |

| Cytoprotection | Peroxide-Induced Cell Death | Neurons and Astrocytes | Strong cytoprotective effects at 100 nM range | [5] |

Table 2: In Vivo Efficacy & Dosing

| Animal Model | Treatment Regimen | Key Finding | Source |

| APP/PS1 Mice | Acute (≤1 week), oral | Improved Y-maze performance | [2][4] |

| 2xTg (PSE/APP) Mice | 1-3 weeks, daily, oral | Normalized Y-maze scores | [3][5] |

| Aβ Oligomer Infused WT Mice | 4 mg/kg, oral | Complete recovery of synaptic proteins and short-term memory | [3][5] |

| APP/PS1 Mice | Chronic (3 months), oral | Reduced glial reactivity, prevented astrocytic NFAT4 upregulation, ameliorated synaptic deficits | [2][4] |

Table 3: Safety and Toxicology

| Parameter | Species | Result | Source |

| LD₅₀ | Mouse | >90 mg/kg | [2] |

| NOAEL | Wistar Rat | 30 mg/kg (2-week repeated dose) | [2] |

| MTD | Beagle Dog | 12 mg/kg (2-week repeated dose) | [2] |

| Genotoxicity | In vivo Micronucleus & Ames Test | Negative | [3][5] |

| Long-term Safety | Mouse | No toxic side effects in 52-week non-GLP study | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

NFAT Activity Assay (Luciferase Reporter)

This assay is fundamental to demonstrating this compound's mechanism of action.

Caption: Workflow for the NFAT-luciferase reporter gene assay.

-

Objective: To quantify the inhibitory effect of this compound on NFAT transcriptional activity.

-

Method: Primary cortical astrocytes from E18 rat pups are cultured and transduced with an adenovirus containing an NFAT-luciferase reporter construct.[6] 24 hours post-transduction, NFAT activity is stimulated using agents like ionomycin (B1663694) and phorbol (B1677699) ester (IPE), interleukin-1 beta (IL-1β), or oligomeric Aβ peptides.[2][6][7] Cells are co-treated with a vehicle control, a known inhibitor (e.g., Cyclosporin A), or varying concentrations of this compound.[7] Following treatment, cells are lysed, and luciferase activity is measured via luminescence, which is proportional to NFAT activity.[6]

In Vivo Cognitive Assessment (Y-Maze)

The Y-maze test is a standard behavioral assay to assess short-term spatial memory in rodents.

-

Objective: To evaluate the effect of this compound on cognitive deficits in mouse models of AD.

-

Method: AD model mice (e.g., APP/PS1) or wild-type mice infused with Aβ oligomers are orally administered this compound or a vehicle control for a specified duration (acute or chronic).[2][3][4][5] The mouse is then placed in a Y-shaped maze and allowed to explore freely for a set period. The sequence of arm entries is recorded. The percentage of "spontaneous alternations" (entering a different arm in three consecutive entries) is calculated. A higher alternation percentage indicates better functioning spatial memory.

Immunohistochemistry and Glial Reactivity

This protocol is used to assess neuroinflammation and the cellular response to pathology in the brain.

-

Objective: To determine the effect of chronic this compound treatment on glial reactivity and NFAT4 expression in the brains of AD mice.

-

Method: Following chronic treatment, APP/PS1 mice are sacrificed, and their brains are fixed, sectioned, and stained using antibodies against markers of glial reactivity (e.g., Iba1 for microglia, GFAP for astrocytes) and NFAT4.[2] Confocal microscopy is used to visualize and quantify the levels of these markers and the nuclear translocation of NFAT4 in astrocytes.[3]

Clinical Development and Future Directions

This compound has successfully completed a Phase 1a clinical trial (EudraCT Number: 2016-000368-40), establishing its safety and tolerability in healthy human subjects.[2][8] The pharmacokinetic profile from this study showed rapid absorption (Tmax: 2h) with dose-proportional plasma levels.[5]

The next planned step is a Phase II trial to confirm the cognitive-enhancing properties of this compound in humans, potentially using a scopolamine-challenge model in elderly volunteers to induce transient cognitive impairment.[3]

Conclusion

This compound represents a highly innovative and targeted approach to Alzheimer's disease therapy. By selectively inhibiting the NFAT signaling pathway without targeting calcineurin, it promises a safer alternative to broader immunosuppressive agents. Its multi-modal mechanism of action, encompassing neuroprotection, anti-inflammation, and cognitive enhancement, combined with a strong preclinical data package and a favorable safety profile in early clinical trials, positions this compound as a compelling candidate for further development in the fight against Alzheimer's disease and related neurodegenerative disorders.[2][4]

References

- 1. Frontiers | Targeting CaN/NFAT in Alzheimer’s brain degeneration [frontiersin.org]

- 2. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Candidate - Aperus Pharma [aperuspharma.com]

- 4. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]

- 6. | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Approval to a Phase 1 Clinical Study | AVIDIN [avidinbiotech.com]

Understanding the Pharmacokinetics of Q134R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Q134R is a novel, orally available, and brain-penetrant small molecule, identified as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] It is a neuroprotective hydroxyquinoline derivative that has demonstrated safety and tolerability in preclinical studies and a Phase 1a clinical trial.[1][3] The primary mechanism of action of this compound involves the suppression of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway without directly inhibiting calcineurin (CN), a key upstream activator.[1] This targeted action suggests a potentially safer alternative to traditional calcineurin inhibitors, which are associated with significant adverse effects.[1] This guide provides an in-depth overview of the current understanding of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, the experimental protocols used for its evaluation, and its interaction with the NFAT signaling pathway.

Data Presentation: Pharmacokinetic Parameters of this compound

While specific quantitative pharmacokinetic parameters for this compound are not fully available in the public domain and are likely contained within the "CLINICAL INVESTIGATOR'S BROCHURE, this compound‐K, January 12, 2016," the following tables summarize the available qualitative and semi-quantitative data from preclinical and clinical studies.[1]

Table 1: Preclinical Pharmacokinetic and Safety Data for this compound

| Parameter | Species | Dose | Observation | Citation |

| Absorption | Rat (Male) | 10 mg/kg (oral, [14C]-labeled) | Rapid absorption suggested by significant tissue concentrations at 1-hour post-dose. | [1] |

| Distribution | Rat (Male) | 10 mg/kg (oral, [14C]-labeled) | Good tissue penetration with concentrations of 0.879 µgE/g at 1-hour post-dose, markedly higher than blood concentration. The absorbed radioactivity showed relatively weak distribution properties overall. | [1] |

| Safety | Rat | 30 mg/kg | No Observed Adverse Effect Level (NOAEL) in a 2-week repeated dose toxicity study. | [1] |

| Safety | Dog | 12 mg/kg | Maximal Tolerated Dose (MTD) in a 2-week repeated dose toxicity study. | [1] |

| Efficacy Dose | Mouse | 4 mg/kg (oral, twice daily) | Improved cognitive function. | [1] |

Table 2: Human Pharmacokinetic Data for this compound (Phase 1a Clinical Trial)

| Parameter | Observation | Citation |

| Absorption | Fast absorption with a Time to Maximum Plasma Concentration (Tmax) of 2 hours. | [2] |

| Elimination | Plasma levels slowly decreased for up to 7 hours post-administration. | [2] |

| Dose Proportionality | Plasma levels were observed to be proportional to the administered doses. | [2] |

| Safety | The drug candidate proved to be safe in the checked dose ranges. | [2] |

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical and clinical evaluation of this compound's pharmacokinetics, based on standard practices in drug development.

Preclinical Pharmacokinetic Studies

Objective: To characterize the ADME properties of this compound in animal models to inform dose selection and predict human pharmacokinetics.

Methodology:

-

Animal Models: Studies were conducted in male Wistar rats and Beagle dogs.[1] Mice were also used for efficacy and safety studies.[1]

-

Radiolabeling: To facilitate detection and quantification in biological matrices, this compound was labeled with Carbon-14 ([14C]).[1]

-

Dosing:

-

Sample Collection:

-

Blood: Serial blood samples were likely collected at predetermined time points post-dosing via tail vein or other appropriate methods.

-

Tissues: For distribution studies, animals were euthanized at various time points (e.g., 1-hour post-dose), and various organs and tissues were collected.[1]

-

-

Bioanalysis:

-

Liquid Scintillation Counting: Total radioactivity in tissue homogenates and blood was quantified to determine the concentration of the drug and its metabolites.

-

LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry): This technique would have been used to measure the concentration of the parent drug (unlabeled this compound) in plasma to determine pharmacokinetic parameters.

-

-

Data Analysis: Non-compartmental analysis would be used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC (Area Under the Curve), and to estimate tissue-to-blood concentration ratios.

Phase 1a Clinical Trial

Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers.

Methodology:

-

Study Design: A randomized, single-blind, placebo-controlled study design is typical for a first-in-human Phase 1a trial. The study was conducted with 20 healthy volunteers.

-

Dosing: Single ascending doses of this compound were administered to different cohorts of subjects to assess dose-proportionality and identify the maximum tolerated dose.

-

Sample Collection: Serial blood samples were collected at various time points before and after drug administration (e.g., up to 7 hours post-dose) to characterize the plasma concentration-time profile.[2]

-

Bioanalysis: A validated LC-MS/MS method would be used to quantify the concentration of this compound in human plasma.

-

Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, and AUC would be calculated for each dose level. The relationship between dose and exposure (AUC and Cmax) would be assessed to determine dose proportionality. Safety and tolerability would be monitored throughout the study by recording adverse events, vital signs, and clinical laboratory tests.

Mandatory Visualization

Signaling Pathway

Caption: this compound's mechanism of action in the NFAT signaling pathway.

Experimental Workflow

Caption: General workflow for the development of a neurodegenerative drug like this compound.

References

- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]

- 3. researchgate.net [researchgate.net]

The Blood-Brain Barrier Permeability of Q134R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Q134R, a novel hydroxyquinoline derivative, has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease.[1][2][3] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). Multiple preclinical and clinical investigations have established that this compound is blood-brain barrier permeant.[1][4][5][6] This technical guide provides a comprehensive overview of the available data on the BBB permeability of this compound, details relevant experimental protocols, and elucidates its primary mechanisms of action within the central nervous system. While extensive quantitative data on the BBB permeability of this compound is not publicly available and appears to be contained within a proprietary clinical investigator's brochure, this guide synthesizes the existing peer-reviewed literature to provide a thorough understanding for the scientific community.

Data Presentation: Quantitative Insights into this compound's CNS Penetration

| Parameter | Value | Species | Dosing | Source |

| Brain Tissue Concentration | 0.879 µgE/g | Male Rat | 10 mg/kg, oral ([14C]-Q134R) | Sompol et al., 2021[2] (citing a Clinical Investigator's Brochure) |

| IC50 for NFAT Inhibition | ~400 nM | Primary Rat Astrocytes | In vitro | Sompol et al., 2021[2] |

Note: The brain tissue concentration at 1-hour post-dose was reported to be "markedly higher than the blood concentration," strongly indicating significant BBB penetration.[2]

Experimental Protocols

While the specific protocol used to quantify the BBB permeability of this compound is not detailed in the peer-reviewed literature, a standard and widely accepted methodology for determining the brain-to-plasma concentration ratio (Kp) of a novel compound in preclinical models is described below. This representative protocol is based on common practices in neuropharmacokinetics.

Representative In Vivo Protocol for Determining Brain-to-Plasma Ratio (Kp)

1. Objective: To determine the concentration of this compound in the brain and plasma at a specific time point after systemic administration in a rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

2. Materials:

-

This compound compound

-

Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) in water)

-

Rodent model (mice or rats, n=3-5 per time point)

-

Administration equipment (e.g., oral gavage needles, syringes)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Blood collection tubes (e.g., EDTA-coated)

-

Saline for perfusion

-

Surgical tools for dissection

-

Homogenizer

-

Analytical instrumentation (e.g., LC-MS/MS)

3. Procedure:

-

Dosing: Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral gavage). A typical dose for initial pharmacokinetic studies might be 10 mg/kg.

-

Blood Sampling: At a predetermined time point post-administration (e.g., 1 hour, based on the data from the investigator's brochure), anesthetize the animal. Collect a terminal blood sample via cardiac puncture into an EDTA-coated tube. Centrifuge the blood to separate the plasma.

-

Brain Perfusion: Immediately following blood collection, perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. This step is critical to ensure that the measured brain concentration reflects the compound in the brain parenchyma and not the blood remaining in the brain.

-

Brain Homogenization: Following perfusion, carefully dissect the brain, weigh it, and homogenize it in a suitable buffer.

-

Sample Analysis: Analyze the plasma and brain homogenate samples for this compound concentration using a validated analytical method, typically LC-MS/MS.

-

Calculation: The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma Where Cbrain is the concentration of this compound in the brain (ng/g) and Cplasma is the concentration of this compound in the plasma (ng/mL).

Mechanism of Action: Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of at least two key signaling pathways within the central nervous system.

Calcineurin/NFAT Signaling Pathway

The primary and most well-characterized mechanism of action for this compound is the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1][3] In neurodegenerative conditions such as Alzheimer's disease, the phosphatase calcineurin is often hyperactivated, leading to the dephosphorylation and subsequent nuclear translocation of NFAT.[7] In the nucleus, NFAT drives the transcription of pro-inflammatory and pro-apoptotic genes. This compound acts downstream of calcineurin, preventing the nuclear translocation of NFAT without directly inhibiting calcineurin's phosphatase activity.[1] This targeted inhibition is thought to reduce the adverse effects associated with broad calcineurin inhibition, such as immunosuppression.

This compound's Inhibition of the Calcineurin/NFAT Signaling Pathway.

Hypoxia-Inducible Factor (HIF)-1α Signaling Pathway

This compound has also been shown to interact with the hypoxia-inducible factor (HIF)1 system.[1][2] Specifically, this compound promotes the stabilization of the HIF-1α protein.[2][8][9] Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. By inhibiting this degradation, this compound leads to the accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in cytoprotection and cellular adaptation to stress. This mechanism may contribute to the neuroprotective properties of this compound.

This compound's Stabilization of HIF-1α.

Conclusion

This compound is a promising, brain-penetrant small molecule with a multi-faceted mechanism of action relevant to the treatment of neurodegenerative diseases. While detailed, publicly available pharmacokinetic data regarding its BBB permeability are limited, the existing evidence strongly supports its ability to reach the central nervous system and engage its molecular targets. The targeted inhibition of the NFAT pathway and the stabilization of HIF-1α provide a compelling rationale for its ongoing development. Further disclosure of its comprehensive pharmacokinetic and BBB transport characteristics will be invaluable to the scientific community as this compound progresses through clinical trials.

References

- 1. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 2. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The blood-brain barrier studied in vitro across species. | Sigma-Aldrich [sigmaaldrich.com]

- 4. An In Vitro Model of the Blood-Brain Barrier to Study Alzheimer's Disease: The Role of β-Amyloid and Its Influence on PBMC Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]